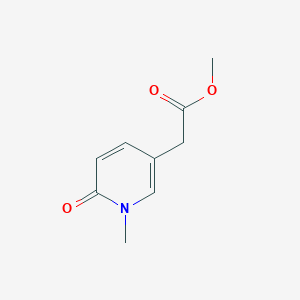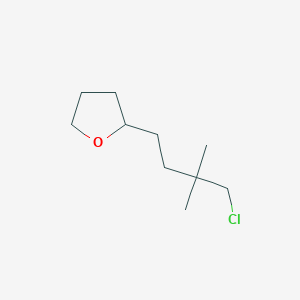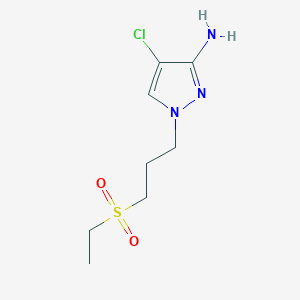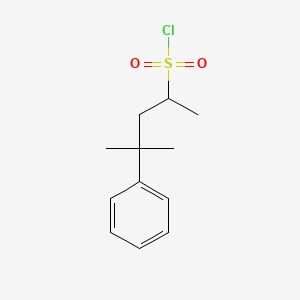![molecular formula C11H12N2OS B15328727 1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one CAS No. 141075-24-3](/img/structure/B15328727.png)
1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Propanone Attachment: Finally, the thioether intermediate is reacted with a propanone derivative under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include:
- Oxidation: Hydrogen peroxide in acetic acid.
- Reduction: Sodium borohydride in methanol.
- Substitution: Nitration using nitric acid and sulfuric acid.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of benzimidazole derivatives in inhibiting cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, it may interfere with cell division by targeting microtubules or other cellular structures.
Comparación Con Compuestos Similares
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one can be compared with other benzimidazole derivatives, such as:
5-Methoxy-1H-benzo[d]imidazole-2-thiol: Similar structure but with a methoxy group instead of a methyl group.
6-Chloro-1H-benzo[d]imidazole-2-thiol: Contains a chlorine atom, which can alter its chemical and biological properties.
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol:
The uniqueness of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one lies in its specific substitution pattern and the presence of the propanone moiety, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
141075-24-3 |
|---|---|
Fórmula molecular |
C11H12N2OS |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9-10(5-7)13-11(12-9)15-6-8(2)14/h3-5H,6H2,1-2H3,(H,12,13) |
Clave InChI |
PHSGMIZQCOUZRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)

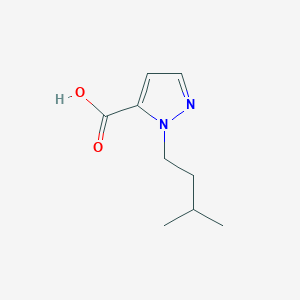
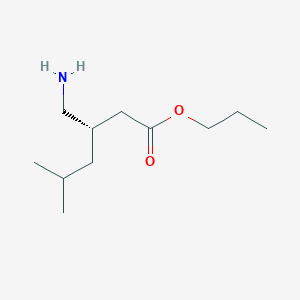

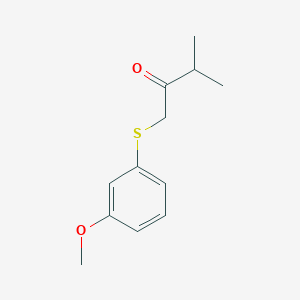
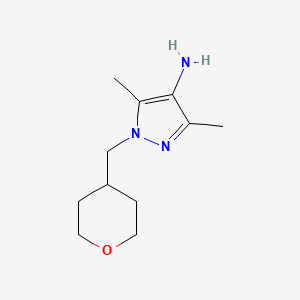
![Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15328689.png)

